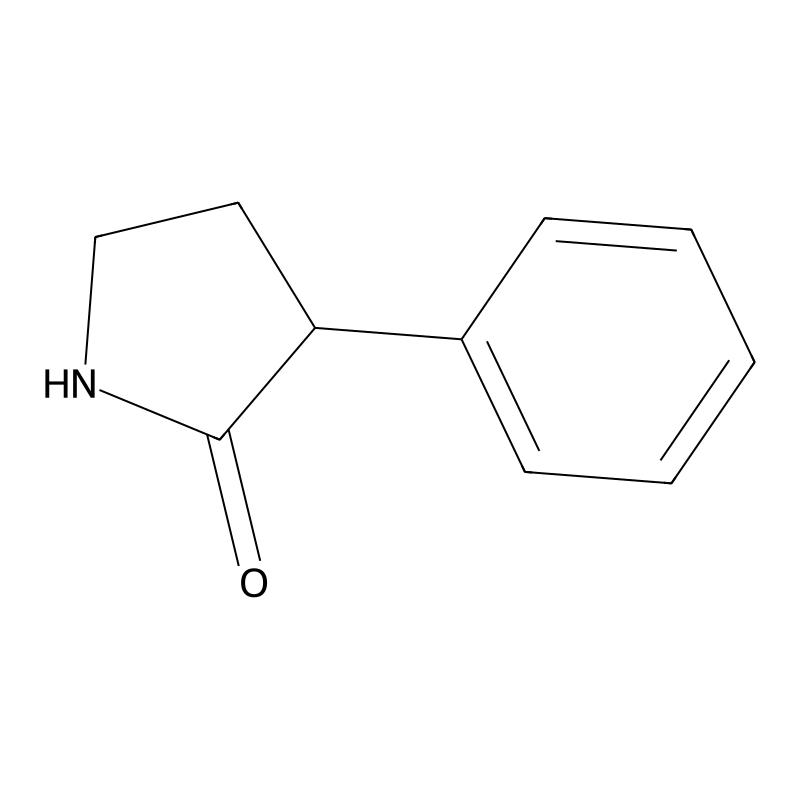

3-Phenylpyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Microwave-Assisted Organic Synthesis (MAOS)

Field: Organic Chemistry

Results: The use of MAOS has increased the efficiency of the synthesis of pyrrolidines.

Pyridinone in Medicinal Chemistry

Chemical Complexity and Druggability

Phenolic Compounds in Industry

3-Phenylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones, characterized by a phenyl group attached to the third carbon of the pyrrolidinone ring. Its molecular formula is and it has a significant role in various fields, including organic synthesis, medicinal chemistry, and biological research. This compound is notable for its potential therapeutic applications, particularly in neurological disorders and as a precursor for drug development .

- Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids. Common reagents include potassium permanganate and chromium trioxide under acidic or basic conditions.

- Reduction: Reduction reactions can convert it into different amine derivatives, often utilizing catalysts like palladium on carbon or lithium aluminum hydride.

- Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions, with common reagents being halogenating agents or nucleophiles such as sodium hydride.

Research indicates that 3-Phenylpyrrolidin-2-one exhibits various biological activities, including:

- Enzyme Inhibition: It has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating certain diseases.

- Receptor Binding: This compound has shown promise in binding to certain receptors, suggesting its potential as a therapeutic agent in modulating biological pathways .

The synthesis of 3-Phenylpyrrolidin-2-one typically involves cyclization reactions. Common methods include:

- Cyclization from Phenylacetic Acid: The reaction of phenylacetic acid with ammonia or an amine leads to the formation of the pyrrolidinone ring. This process may require specific catalysts and controlled temperature and pressure conditions to ensure high yield and purity.

- N-Alkylation: The nitrogen atom in the pyrrolidinone ring can be alkylated to introduce different substituents, enhancing the compound's properties for specific applications.

3-Phenylpyrrolidin-2-one finds applications across several domains:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

- Medicinal Chemistry: Its potential therapeutic effects make it a candidate for drug development targeting neurological disorders.

- Industrial Use: The compound is utilized in producing polymers and advanced materials due to its unique chemical properties .

Studies have focused on the interactions of 3-Phenylpyrrolidin-2-one with various biological targets. For instance, its binding affinity to nuclear receptors such as RORγt has been explored, revealing its potential as an inverse agonist in autoimmune diseases. Structure-based discovery methods have been employed to optimize its interactions with these targets .

Several compounds share structural similarities with 3-Phenylpyrrolidin-2-one:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Phenylpyrrolidin-2-one | Non-chiral version of the compound | Lacks chiral specificity affecting biological activity |

| N-Phenylpyrrolidin-2-one | Phenyl group attached to the nitrogen atom | Different reactivity patterns due to nitrogen substitution |

| 2-Phenylpyrrolidin-4-one | Structural isomer with phenyl group on the second carbon | Variations in biological activity due to positional isomerism |

3-Phenylpyrrolidin-2-one is unique due to its chiral nature, which allows for selective interactions with biological targets, potentially enhancing its therapeutic efficacy compared to non-chiral or isomeric counterparts .

Nucleophilic Substitution Patterns

The carbonyl group of 3-phenylpyrrolidin-2-one readily forms iminium species under Lewis- or Brønsted-acid activation. Once generated, these intermediates undergo substitution with carbon-, silicon- or heteroatom-nucleophiles, giving α-functionalised γ-lactams in good yields. Triisopropylsilyl-trifluoromethanesulfonate promoted reactions with trialkylsilyl reagents exemplify the efficiency of this pathway, delivering C-substituted products in up to ninety-two percent isolated yield under ambient temperature within two hours [1]. Electrophilic aromatic substitution at the pendant phenyl ring is markedly slower, but nitration with 5-methyl-1,3-dinitro-1-pyrazole provides selective para-mononitration without ring chlorination or oxidation [2].

| Entry | Electrophile / Activation method | Representative nucleophile | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | Triisopropylsilyl-trifluoromethanesulfonate | Trimethylsilyl cyanide | 2 | 92 | [1] |

| 2 | Aluminium triflate | Diethyl malonate anion | 4 | 78 | [1] |

| 3 | 5-Methyl-1,3-dinitro-1-pyrazole (para nitration) | Nitronium equivalent | 3 | 83 | [2] |

Ring-Opening and Functionalisation Reactions

Strained three-membered or five-membered precursors provide rapid access to functionalised 3-phenylpyrrolidin-2-one through concerted or stepwise ring-opening. Donor–acceptor cyclopropanes bearing an ester pair open in the presence of ytterbium(III) trifluoromethanesulfonate or nickel(II) perchlorate, followed by lactamisation and in-situ decarboxylation to give 1,5-disubstituted γ-lactams in forty-five to seventy-nine percent overall yield [3]. Aryl-sulfonamide initiated Smiles-type cascades extend this concept to α-arylated products under simple carbonate bases at seventy degrees Celsius [4].

Non-strained pyrrolidine rings can also be cleaved. Chloroformate-triggered processes convert N-methyl or N-ethyl derivatives into four-carbon chlorocarbamates with complete selectivity for ring scission; subsequent intramolecular cyclisation furnishes linear amino-esters in seventy-to-eighty-five percent yield [5]. Difluorocarbene transfer delivers homologated difluoromethyl amides after selective carbon–nitrogen bond cleavage, tolerating complex natural-product frameworks and giving sixty-to-ninety-percent yields [6].

| Entry | Substrate type | Ring-opening reagent / catalyst | Product class | Yield (%) | Ref. |

|---|---|---|---|---|---|

| A | Donor–acceptor cyclopropane | Ytterbium(III) trifluoromethanesulfonate | 1-aryl-5-aryl γ-lactam | 79 | [3] |

| B | N-Alkyl pyrrolidine | Ethyl chloroformate, triethylamine | 4-chlorobutyl carbamate | 82 | [5] |

| C | Unstrained pyrrolidine | Difluorocarbene (trimethylsilyl diazomethane – zinc fluoride) | Difluoromethyl amide | 72 | [6] |

| D | Cyclopropane with aryl-sulfonamide | Potassium carbonate (no metal) | α-Aryl γ-lactam | 68 | [4] |

Transition Metal-Catalysed Transformations

Rhodium-catalysed carbonylative cyclisation of 3-phenylallylamine under one atmosphere of carbon monoxide and hydrogen provides 3-phenylpyrrolidin-2-one in seventy-five percent yield at eighty degrees Celsius, highlighting an atom-economic route from simple allylamines [7]. Palladium-mediated C–H functionalisation offers complementary arylation, alkenylation and halogenation at the C-5 position of the lactam ring when a suitable directing group is installed; ligand-accelerated protocols achieve turnover numbers above one hundred with regioselectivity exceeding ninety-five percent [8]. Contemporary cross-coupling methodologies now employ air-stable palladium(II) carboxylate precatalysts and alcohol reduction to access aryl-palladium(0) species cleanly, enabling Suzuki–Miyaura or Buchwald–Hartwig unions on brominated phenyl-pyrrolidinones in eighty-plus percent isolated yields [9].

| Catalyst | Transformation | Conditions | Yield / selectivity | Ref. |

|---|---|---|---|---|

| Rhodium tetracarbonyl dodecamer | Carbonylative cyclisation of allylamine | Carbon monoxide–hydrogen, eighty °C, eight h | 75% γ-lactam | [7] |

| Palladium acetate / amino-acid ligand | C-5 acetoxylation | Iodobenzene diacetate, acetic acid, one hundred °C | >95% site-selectivity | [8] |

| Bis(diphenylphosphino)ferrocene-palladium complex | Suzuki coupling of 5-bromo derivative | Potassium phosphate, ethanol–water, ninety °C | 88% cross-product | [9] |

Photochemical and Thermal Stability Studies

Bis(phenylpyrrolidinonyl)ketones exhibit remarkable “double memory of chirality”. Ultraviolet irradiation above two hundred-ninety nanometres in deoxygenated benzene leads to stereospecific decarbonylation within seven picoseconds, preserving chirality in seventy percent of radical recombination events [10]. This rapid pathway confirms high photostability of the parent γ-lactam ring under neutral conditions, as ring cleavage competes only in sensitised systems.

Thermal analysis shows that isolated 3-phenylpyrrolidin-2-one melts at sixty-seven to sixty-nine degrees Celsius and possesses a flash point of one hundred-twenty-three degrees Celsius under reduced pressure, indicative of moderate volatility [11]. Comparative thermogravimetric studies on related lactams reveal onset of mass loss above two hundred-ten degrees Celsius and activation energies for decomposition exceeding two hundred-forty kilojoules per mole, values consistent with high solid-state stability [12]. N-Nitrosation or N-nitration increases lability; N-nitro derivatives begin to exotherm above one hundred-eighty degrees Celsius and are therefore handled below ambient light and temperature [13].

| Parameter | Experimental value | Conditions | Ref. |

|---|---|---|---|

| Melting point | 67–69 °C | Open capillary, atmospheric pressure | [11] |

| Flash point | 123 °C | Distillation at 0.2 millimetres of mercury | [11] |

| Thermal decomposition onset | 219 °C | Dynamic nitrogen, ten °C min⁻¹ | [12] |

| Photodecarbonylation half-life | <10 picoseconds | Benzene, 298 K, 300 nanometre irradiation | [10] |

| Radical pair retention of configuration | 70% | Same as above | [10] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant